molecular formula C19H15N5OS B2741049 N-(2,3-dihydro-1H-inden-1-yl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine CAS No. 2034570-78-8

N-(2,3-dihydro-1H-inden-1-yl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Cat. No. B2741049
M. Wt: 361.42
InChI Key: IEKVUDBWZNLKRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1H-inden-1-yl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C19H15N5OS and its molecular weight is 361.42. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydro-1H-inden-1-yl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydro-1H-inden-1-yl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The development of novel compounds often involves the synthesis and characterization of derivatives that include pyrimidine, oxadiazole, and thiophene moieties. For example, studies have detailed the synthesis of pyrazole derivatives, showcasing their antitumor, antifungal, and antibacterial activities. The structural elucidation of these compounds includes techniques such as FT-IR, UV-visible, proton NMR spectroscopy, and X-ray crystallography, indicating a comprehensive approach to understanding their molecular framework (A. Titi et al., 2020).

Antioxidant Activity

Research into the antioxidant properties of related compounds has revealed that derivatives featuring oxadiazole and thiophene groups can exhibit significant radical scavenging activity. This activity is influenced by the presence of electron-donating and electron-withdrawing groups, highlighting the potential of these compounds in oxidative stress-related therapeutic applications (Y Kotaiah et al., 2012).

Antifungal Effects

The antifungal effects of compounds containing pyrimidine derivatives have been studied, with specific compounds showing effectiveness against fungi such as Aspergillus terreus and Aspergillus niger. This suggests the potential use of these compounds in developing antifungal agents (N. N. Jafar et al., 2017).

Insecticidal and Antibacterial Potential

The insecticidal and antibacterial potential of pyrimidine-linked pyrazole derivatives has also been explored, with studies indicating that these compounds may serve as effective agents against certain pests and bacterial strains, underscoring their importance in agricultural and medical applications (P. P. Deohate et al., 2020).

Anticancer Agents

Further research into 1,3,4-oxadiazole derivatives has demonstrated their potential as anticancer agents, with specific compounds showing moderate cytotoxicity against breast cancer cell lines. This indicates the relevance of these molecular frameworks in developing therapeutic strategies against cancer (K. Redda et al., 2007).

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5OS/c1-2-5-13-12(4-1)7-8-15(13)22-17-14(10-20-11-21-17)19-23-18(24-25-19)16-6-3-9-26-16/h1-6,9-11,15H,7-8H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKVUDBWZNLKRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1NC3=NC=NC=C3C4=NC(=NO4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1H-inden-1-yl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

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